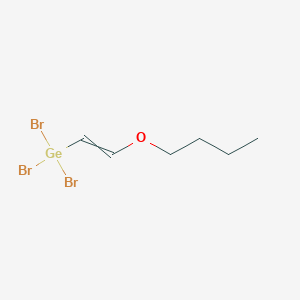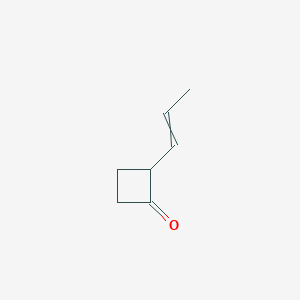![molecular formula C10H18 B14407857 (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane CAS No. 82443-24-1](/img/structure/B14407857.png)
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclic framework. The reaction conditions often include moderate temperatures and the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule.
科学的研究の応用
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1R,3R,4S)-2,2,3-Trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar chemical properties but different spatial arrangement.
Norbornane: A related bicyclic compound with a similar framework but lacking the methyl groups.
Uniqueness
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying stereochemical effects and developing new chemical reactions.
特性
CAS番号 |
82443-24-1 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
(1S,3S,4R)-2,2,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
InChIキー |
XETQTCAMTVHYPO-YIZRAAEISA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@@H](C2)C1(C)C |
正規SMILES |
CC1C2CCC(C2)C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



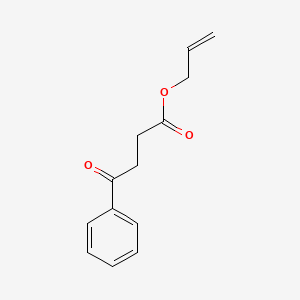
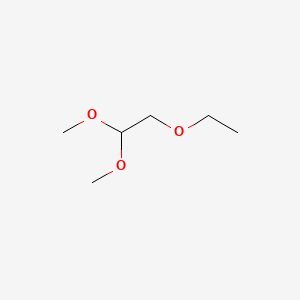

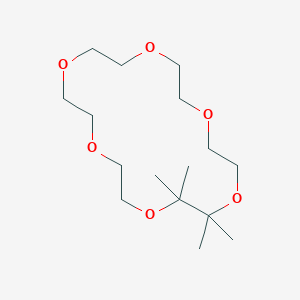
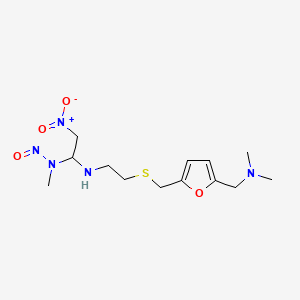
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
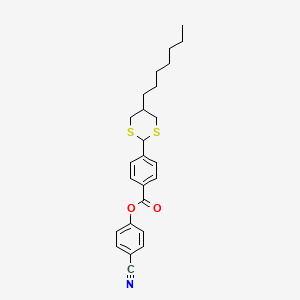
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
